molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No. B8632071
Key on ui cas rn: 13107-01-2
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
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Patent
US06906133B2

Procedure details

A four-necked reaction flask was fitted with a glass stir shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. After charging the reaction flask with 109 g of methyldiallylamine (MDAA, 98%), the reaction vessel was cooled with an ice bath. Using an addition funnel, 97 g of 37% hydrochloric acid (HCl) was slowly added to the stirred reaction vessel. The rate of addition was adjusted in order to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized (DI) water was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask and the reaction mixture was heated to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. An aqueous initiator solution was prepared by dissolving 18 g of ammonium persulfate (APS) in 30 mL of DI water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C., the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 mL/min. until 10 mL of initiator solution had been added. The reaction temperature was maintained at 80° C. while stirring at 500 rpm for one hour. A second 10 mL portion of initiator solution was then added at 0.30 mL/min. and the reaction mixture was held at 80° C. for one hour after adding this 10 mL portion. The remaining initiator solution was then added at a rate of 0.30 mL/min. When all the initiator solution had been added the reaction mixture was maintained at 80° C. for one additional hour. Heating was then discontinued and 320 mL of deionized water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.106 dL/g. Total solids of the product was 37.3% and the pH was 2.5.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
initiator
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
320 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
CN(CC=C)CC=C
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium persulfate
Quantity
18 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
APS
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Six
Name
initiator
Quantity
10 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
320 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir shaft
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked reaction flask was fitted with a glass
CUSTOM
Type
CUSTOM
Details
connected to an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature
CUSTOM
Type
CUSTOM
Details
throughout the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction vessel was cooled with an ice bath
ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture below 25° C
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
) and 200 g of deionized (DI) water was added
CUSTOM
Type
CUSTOM
Details
a sparge of high purity nitrogen gas
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with high purity N2 for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
An aqueous initiator solution was prepared
CUSTOM
Type
CUSTOM
Details
by sparging of the APS solution with high purity N2 for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the N2
CUSTOM
Type
CUSTOM
Details
sparge
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C.
ADDITION
Type
ADDITION
Details
had been added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 80° C.
STIRRING
Type
STIRRING
Details
while stirring at 500 rpm for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
A second 10 mL portion of initiator solution was then added at 0.30 mL/min.
ADDITION
Type
ADDITION
Details
after adding this 10 mL portion
ADDITION
Type
ADDITION
Details
The remaining initiator solution was then added at a rate of 0.30 mL/min
ADDITION
Type
ADDITION
Details
When all the initiator solution had been added the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 80° C. for one additional hour
TEMPERATURE
Type
TEMPERATURE
Details
Heating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CC=C)CC=C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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